((4-(o-Tolyloxy)phenyl)sulfonyl)valine
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Overview
Description
((4-(o-Tolyloxy)phenyl)sulfonyl)valine: is a chemical compound with the molecular formula C18H21NO5S and a molecular weight of 363.43 g/mol It is characterized by the presence of a sulfonyl group attached to a valine moiety, with a tolyloxyphenyl group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((4-(o-Tolyloxy)phenyl)sulfonyl)valine typically involves the reaction of 4-(o-tolyloxy)benzenesulfonyl chloride with valine in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring purity, and implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: ((4-(o-Tolyloxy)phenyl)sulfonyl)valine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Reagents like or .
Reduction: Reagents such as or .
Substitution: Conditions involving like for Friedel-Crafts reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: In chemistry, ((4-(o-Tolyloxy)phenyl)sulfonyl)valine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology and Medicine: In biological and medical research, this compound may be investigated for its potential as a pharmacophore in drug design. Its structural features could be leveraged to develop new therapeutic agents targeting specific biological pathways .
Industry: In industrial applications, this compound could be used in the synthesis of specialty chemicals, polymers, or materials with unique properties. Its versatility makes it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of ((4-(o-Tolyloxy)phenyl)sulfonyl)valine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes , potentially inhibiting their activity. The aromatic ring and valine moiety may also contribute to binding affinity and specificity .
Comparison with Similar Compounds
- ((4-(p-Tolyloxy)phenyl)sulfonyl)valine
- ((4-(m-Tolyloxy)phenyl)sulfonyl)valine
- ((4-(o-Tolyloxy)phenyl)sulfonyl)alanine
Uniqueness: ((4-(o-Tolyloxy)phenyl)sulfonyl)valine is unique due to the specific positioning of the tolyloxy group on the aromatic ring, which can influence its reactivity and binding properties.
Properties
IUPAC Name |
3-methyl-2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-12(2)17(18(20)21)19-25(22,23)15-10-8-14(9-11-15)24-16-7-5-4-6-13(16)3/h4-12,17,19H,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKVMIVQRIIUCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC(C(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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